Enhanced Aqueous Solubility vs. Non-Hydroxylated Analog
The introduction of a single hydroxyl group at position 4 on the 1,5-naphthalenedisulfonate scaffold dramatically enhances its aqueous solubility. The sodium salt of 4-hydroxy-1,5-naphthalenedisulfonic acid is reported to be 'very soluble in water', whereas the sodium salt of the parent naphthalene-1,5-disulfonic acid is described simply as 'soluble' [1]. This difference is a direct consequence of the additional hydrophilic hydroxyl moiety, which increases the compound's polarity and facilitates solvation. In practical terms, this translates to higher achievable concentrations in aqueous processing and formulation steps, a critical advantage in industrial dyeing and chemical synthesis.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Very soluble in water (as the sodium salt) |
| Comparator Or Baseline | Disodium naphthalene-1,5-disulfonate (CAS 1655-29-4) - Soluble in water |
| Quantified Difference | Qualitative assessment of 'very soluble' vs. 'soluble', indicating a significant and practically meaningful increase in solubility. |
| Conditions | Qualitative comparison based on authoritative literature descriptions at room temperature. |
Why This Matters
For procurement, this ensures the compound can be reliably dissolved at higher concentrations in aqueous-based processes, reducing processing time and solvent volume, and minimizing the risk of precipitation during critical reactions.
- [1] DrugFuture. (2023). 1-Naphthol-4,8-disulfonic Acid. Retrieved from https://www.drugfuture.com/chemdata/1-Naphthol-4-8-disulfonic-Acid.html View Source
